

The Structure-Activity Relationship of 2-Hydroxy-4-iodobenzamide Analogues: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011

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A detailed analysis of **2-hydroxy-4-iodobenzamide** analogues reveals critical structural features influencing their biological activity. This guide provides a comparative overview of their structure-activity relationships (SAR), drawing insights from closely related salicylamide and 2-hydroxybenzamide derivatives to establish a predictive framework for their therapeutic potential.

While direct and extensive research on the structure-activity relationship of a broad series of **2-Hydroxy-4-iodobenzamide** analogues is not extensively documented in publicly available literature, a comprehensive analysis of related salicylamide and 2-hydroxybenzamide derivatives provides valuable insights. These related compounds share the core 2-hydroxybenzamide scaffold and have been investigated for various biological activities, including anticancer, antimicrobial, and antiviral effects. By examining the SAR of these analogues, we can infer the likely impact of structural modifications to the **2-Hydroxy-4-iodobenzamide** molecule.

Core Structure and Key Moieties

The foundational structure of **2-Hydroxy-4-iodobenzamide** consists of a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a carboxamide group at position 1. The interplay between these groups is crucial for its biological activity. The 2-hydroxyl group and the amide moiety can participate in hydrogen bonding, which is often essential for target binding. The iodine atom at the 4-position significantly influences the

molecule's lipophilicity and electronic properties, which can affect cell permeability and target interaction.

Inferred Structure-Activity Relationships

Based on studies of related salicylamide and 2-hydroxybenzamide derivatives, the following SAR principles can be extrapolated for **2-Hydroxy-4-iodobenzamide** analogues:

Modifications of the Benzamide (Amide) Group:

Substitution on the amide nitrogen can significantly modulate biological activity. In many bioactive compounds, this position is crucial for interacting with the target protein.

- **Anticancer Activity:** Studies on O-alkylamino-tethered salicylamide derivatives have shown that introducing various amino acid linkers between two aromatic rings can lead to potent anticancer agents. For instance, certain derivatives have demonstrated broad anti-proliferative activities against breast cancer cell lines with low micromolar IC₅₀ values.^{[1][2]} This suggests that extending the **2-Hydroxy-4-iodobenzamide** structure from the amide nitrogen with appropriate linkers and terminal groups could be a promising strategy for developing anticancer agents.
- **Antimicrobial Activity:** Research on N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides has indicated that the 2-hydroxy group is a key pharmacophore for antibacterial activity.^[3] The presence of a free NH group in the imide or urea linker is often required for high activity.^[3] This implies that substitutions on the amide nitrogen of **2-Hydroxy-4-iodobenzamide** that maintain a hydrogen bond donor capability could be beneficial for antimicrobial activity.

Modifications of the Benzene Ring:

Alterations to the substituents on the benzene ring, including the position and nature of the halogen, can have a profound impact on activity.

- **Halogen Substitution:** The presence and position of a halogen on the salicylamide ring are critical. In a series of salicylamide derivatives investigated for anti-HBV activity, the presence of electron-withdrawing groups on the aniline moiety was found to be favorable for enhancing activity.^[4] While the iodine at the 4-position in the target compound is a large and

moderately electron-withdrawing group, its replacement with other halogens (F, Cl, Br) or other electron-withdrawing groups could fine-tune the activity.

- Other Substituents: The introduction of other functional groups on the benzene ring can also influence biological effects. For example, in a study of 2-hydroxythiobenzanilides, the substitution pattern with additional hydroxyl groups was found to be important for their biological effects.^[5]

Quantitative Data from Related Salicylamide Analogues

To provide a quantitative perspective, the following table summarizes the anticancer activity of selected O-alkylamino-tethered salicylamide derivatives against the MDA-MB-231 breast cancer cell line. This data, while not directly from **2-Hydroxy-4-iodobenzamide** analogues, illustrates how modifications to the core salicylamide structure can impact potency.

Compound ID	Linker	R Group	IC ₅₀ (μM) against MDA-MB-231 ^[1]
9a	L-Alanine	4-fluorophenyl	3.38 ± 0.37
15a	L-Isoleucine	4-fluorophenyl	4.02
16b	L-Phenylalanine	4-fluorophenyl	7.97
32a	L-Leucine	6-aminobenzo[b]thiophene 1,1-dioxide	1.53
33a	L-Phenylalanine	6-aminobenzo[b]thiophene 1,1-dioxide	1.17
34a	Glycine	6-aminobenzo[b]thiophene 1,1-dioxide	2.08

Experimental Protocols

The evaluation of the biological activity of these compounds typically involves a series of in vitro assays. Below are generalized protocols for assessing anticancer and antimicrobial activities, based on methodologies reported for related compounds.

Anticancer Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- **MTT Addition:** After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.
- **Solubilization and Measurement:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

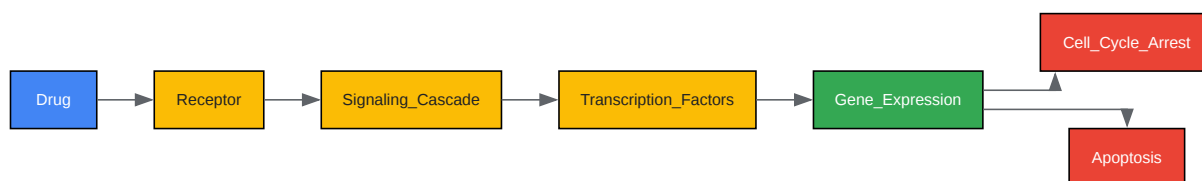
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

- **Microorganism Preparation:** Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density (e.g., 10⁵ CFU/mL).

- **Compound Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

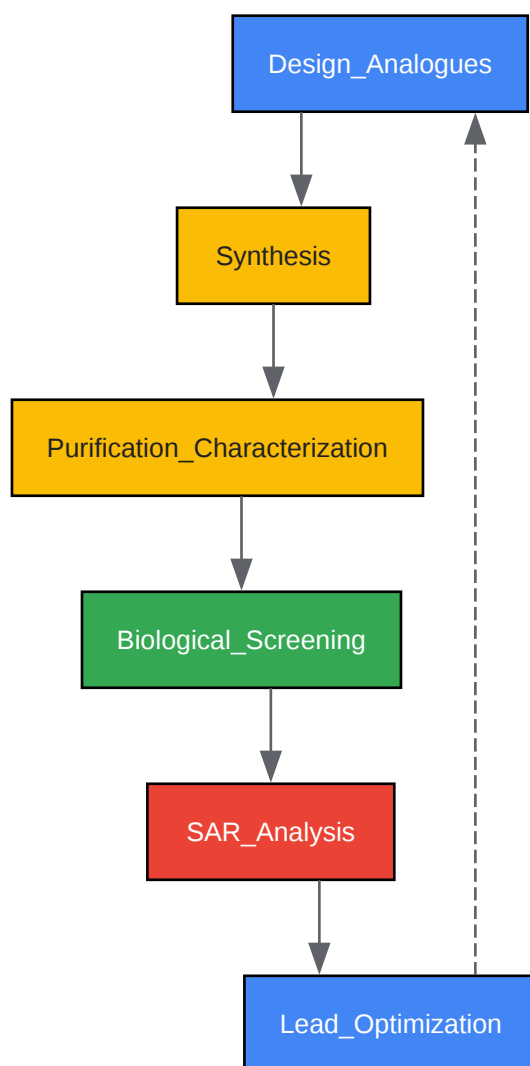
Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by anticancer agents and a typical workflow for the synthesis and evaluation of novel bioactive compounds.



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Generalized signaling pathway for anticancer drug action.



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Typical workflow for drug discovery and development.

Conclusion

While a dedicated, comprehensive SAR study on a wide range of **2-Hydroxy-4-iodobenzamide** analogues is not readily available, the analysis of structurally similar salicylamides and 2-hydroxybenzamides provides a strong foundation for predicting their biological potential. The key takeaways are the importance of substitutions on the amide nitrogen and the electronic and steric effects of substituents on the benzene ring. Further research focusing on the systematic modification of the **2-Hydroxy-4-iodobenzamide** scaffold is warranted to fully elucidate its therapeutic potential and to design novel, potent drug candidates.

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